molecular formula C11H10ClN3O2 B5143360 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

Cat. No.: B5143360
M. Wt: 251.67 g/mol
InChI Key: LVOHMNHHPAHXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and propargyl alcohol can be used as starting materials.

    Substitution Reaction: The resulting triazole intermediate can undergo a substitution reaction with methyl iodide to introduce the methyl group at the 5-position of the triazole ring.

    Acetic Acid Moiety Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Considerations

  • Substituent positioning : The 5-methyl group arises from the alkyne substrate’s structure, while the 3-chlorophenyl group is introduced via the azide component.

  • Regioselectivity : The triazole’s regiochemistry (1H vs. 2H) is controlled by the reaction conditions, such as solvent choice (e.g., THF/water vs. ethanol) .

Cycloaddition Mechanism

The 1,3-dipolar cycloaddition between azides and alkynes proceeds via asynchronous bond formation , favoring electron-deficient azides and alkynes . For example:

  • Electron-deficient azides (e.g., 4-nitrophenylsulfonyl azide) accelerate cycloaddition rates .

  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates, while protic solvents (e.g., ethanol) may favor side reactions like cycloreversion .

Hydrolysis of Ester Groups

The ester-to-acid conversion is typically achieved via base-catalyzed hydrolysis (e.g., KOH in aqueous conditions) . This step ensures the formation of the terminal carboxylic acid group on the triazole ring.

Purity and Structural Validation

  • HPLC : Purification is performed using reverse-phase columns with gradients of triethylammonium acetate buffer and acetonitrile . Analytical HPLC confirms ≥95% purity.

  • HRMS : High-resolution mass spectrometry verifies the molecular formula (e.g., [M + H]+ = 303.0452 for analogous triazoles) .

  • NMR : Proton NMR confirms regioselectivity (e.g., singlet at δ 8.05 ppm for triazole protons) .

Comparison of Characterization Data

Technique Key Observations Analogous Compounds
HPLC ≥95% purityCompounds 64–104
HRMS Matched theoretical massCompound 23 : 535.1952 [M + H]+
NMR Triazole proton singletCompound 7a : δ 8.05 ppm

Competing Reactions

In some triazole syntheses, competing reactions (e.g., formation of diazoketones or sulfonamides) can occur . To mitigate this:

  • Use electron-donating groups on azides to favor triazole formation .

  • Optimize solvent and temperature : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cycloaddition efficiency .

Yield Considerations

  • Click reaction efficiency : Yields for analogous triazoles range from 76–91% .

  • Hydrolysis step : One-pot hydrolysis ensures minimal loss of product .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications in the triazole ring can enhance antibacterial activity, which is crucial in addressing antibiotic resistance issues .

2. Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. The compound has been linked to inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, triazole-based compounds have been reported to inhibit specific kinases associated with cancer progression, suggesting a promising avenue for therapeutic development .

3. Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. The presence of the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

1. Agrochemicals
The compound's structural characteristics make it suitable for use as an agrochemical. Triazole derivatives are commonly employed as fungicides due to their ability to inhibit fungal growth. This particular compound may serve as a lead structure for developing new fungicidal agents that target crop pathogens effectively .

2. Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators, promoting growth and increasing yield in agricultural settings. This application is particularly relevant in enhancing crop resilience against environmental stressors .

Synthesis and Derivatives

The synthesis of 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method known for its efficiency and selectivity . Derivatives of this compound have been synthesized to explore enhanced biological activities or modified properties for specific applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and pain, providing anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetic acid: Similar in structure but lacks the triazole ring.

    1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid: Contains a pyrazole ring instead of a triazole ring.

    2- (2-chlorophenyl)-4,6-diphenyl-1,3,5-triazine: Contains a triazine ring instead of a triazole ring.

Uniqueness

2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is unique due to the presence of both the triazole ring and the acetic acid moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid (CAS No. 1017457-61-2) is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant data and research findings.

The chemical formula of this compound is C11H10ClN3O2 with a molecular weight of 251.67 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

Property Value
Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS Number 1017457-61-2
Appearance Powder
Purity ≥95%

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds indicate that they can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .

Enzyme Inhibition

One of the notable biological activities of triazole derivatives is their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes has implications for treating neurodegenerative diseases like Alzheimer's. For example, related triazole compounds have shown IC50 values in the low micromolar range against BuChE, suggesting that this compound may possess similar inhibitory properties .

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study 1: Synthesis and Antibacterial Activity

A study focused on synthesizing various triazole derivatives, including those with similar structural motifs to this compound. The synthesized compounds were tested against several bacterial strains, revealing significant antibacterial activity with some derivatives outperforming standard antibiotics .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of triazole derivatives to cholinesterase enzymes. The results indicated that modifications on the triazole ring could enhance binding interactions with the active site of AChE and BuChE, suggesting a potential pathway for drug development targeting neurodegenerative diseases .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-10(6-11(16)17)13-14-15(7)9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOHMNHHPAHXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 3
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 4
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 5
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.